molecular formula C10H19BrN2OSi B13982010 5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B13982010
M. Wt: 291.26 g/mol
InChI Key: TWWYJQYFSGAURB-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a chemical compound with the molecular formula C10H19BrN2OSi. It is a pyrazole derivative that contains a bromine atom, a methyl group, and a trimethylsilyl ethoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the reaction of 4-methyl-1H-pyrazole with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process. The trimethylsilyl ethoxy methyl group can be introduced through a subsequent reaction involving the appropriate silylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and silylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Silylation and Desilylation: The trimethylsilyl group can be introduced or removed through silylation and desilylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical reaction conditions involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole: A similar compound with an imidazole ring instead of a pyrazole ring.

    5-Bromo-2-methyl-2-pentene: A compound with a similar bromine and methyl group but different overall structure.

Uniqueness

5-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to its specific combination of functional groups and its pyrazole ring structure

Properties

Molecular Formula

C10H19BrN2OSi

Molecular Weight

291.26 g/mol

IUPAC Name

2-[(5-bromo-4-methylpyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C10H19BrN2OSi/c1-9-7-12-13(10(9)11)8-14-5-6-15(2,3)4/h7H,5-6,8H2,1-4H3

InChI Key

TWWYJQYFSGAURB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)COCC[Si](C)(C)C)Br

Origin of Product

United States

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